Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate
CAS No.: 1217706-55-2
Cat. No.: VC2904249
Molecular Formula: C12H13Cl2NO3
Molecular Weight: 290.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217706-55-2 |
|---|---|
| Molecular Formula | C12H13Cl2NO3 |
| Molecular Weight | 290.14 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(2,4-dichlorophenoxy)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 |
| Standard InChI Key | CRGZQEXVWHUMQC-WPRPVWTQSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Cl |
| SMILES | COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identification
IUPAC Name: Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate
Molecular Formula: C₁₂H₁₃Cl₂NO₃
CAS Number: 1217706-55-2
Molecular Weight: 276.14 g/mol
MDL Number: MFCD08688219
The compound features a pyrrolidine ring substituted with a dichlorophenoxy group, which contributes to its biological activity and potential herbicidal properties.
Synthesis
The synthesis of Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:
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Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving suitable precursors.
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Introduction of the Dichlorophenoxy Group: The dichlorophenol derivative is introduced via nucleophilic substitution reactions.
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Esterification: The final product is obtained by esterifying the carboxylic acid with methanol under acidic conditions.
These steps can vary based on the specific synthetic route chosen by researchers.
Biological Activity and Applications
Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate has been studied for its herbicidal properties due to the presence of the 2,4-dichlorophenoxy moiety, which is known to mimic plant hormones (auxins). This compound may disrupt normal plant growth processes, making it a candidate for agricultural herbicides.
Research Findings
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Studies indicate that compounds with similar structures exhibit selective herbicidal activity against broadleaf weeds while being less harmful to monocots such as grasses .
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Research has shown that derivatives of pyrrolidine carboxylates can have varied biological activities, including anti-inflammatory and analgesic effects .
Safety and Handling
Due to its irritant properties, proper safety measures should be taken when handling Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate:
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Personal Protective Equipment (PPE): Gloves and goggles should be worn to prevent skin and eye contact.
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Storage Conditions: Store in a cool, dry place away from incompatible substances.
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